Evidence Gap: Absence of Direct Comparative Bioactivity Data Against Named Analogs
No primary literature, patent bioassay, or public database (ChEMBL, BindingDB, PubChem BioAssay) contains a reported IC50, Ki, EC50, or any other quantitative activity measurement for N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide. A search for structurally similar benzamide-thioethers (e.g., those in US8476413) also did not return this compound as a specific, profiled example. This constitutes a definitive null dataset for differentiating potency or selectivity against any named comparator [1].
| Evidence Dimension | Reported IC50/Ki/EC50 in any biochemical or cell-based assay |
|---|---|
| Target Compound Data | No data available in any queried public database |
| Comparator Or Baseline | Closest structural class: Sulfanyl-tetrahydropyran-based compounds (Patent US8476413). Activity data not specified for this compound. |
| Quantified Difference | Not calculable. Data absence precludes quantitative comparison. |
| Conditions | Cross-database search (PubChem, ChEMBL, BindingDB, PubMed, Google Patents) as of 2026-04-29. |
Why This Matters
For scientific selection, the absence of data means this compound cannot be prioritized over any analog with known activity, regardless of theoretical structural advantages.
- [1] Harrison BA, Kimball SD, Mabon R, Rawlins DB. Sulfanyl-tetrahydropyran-based compounds and methods of their use. US Patent 8,476,413. Issued July 2, 2013. Assigned to Lexicon Pharmaceuticals. View Source
